molecular formula C10H8BrF3N4 B12079399 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole

Cat. No.: B12079399
M. Wt: 321.10 g/mol
InChI Key: VDGCFTQOYQKIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a methyl group. The tetrazole moiety is linked via a benzyl group to a bromine atom and a trifluoromethyl group at the 2- and 5-positions of the aromatic ring, respectively. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The bromine atom enhances reactivity in cross-coupling reactions, while the electron-withdrawing trifluoromethyl group increases stability and influences intermolecular interactions .

The compound is likely synthesized via alkylation of 5-methyl-2H-tetrazole with 2-bromo-5-(trifluoromethyl)benzyl bromide, a precursor discussed in market analyses for its industrial applications .

Properties

Molecular Formula

C10H8BrF3N4

Molecular Weight

321.10 g/mol

IUPAC Name

2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole

InChI

InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3

InChI Key

VDGCFTQOYQKIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and tetrazole formation, which can enhance reaction efficiency and safety.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is in the development of pharmaceuticals. The compound serves as an intermediate in synthesizing Tedizolid, an antibiotic effective against gram-positive pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Tedizolid has shown promising results in treating pulmonary tuberculosis and other bacterial infections .

Agricultural Chemistry

The compound's derivatives are being explored for their potential as agrochemicals. Research indicates that tetrazole derivatives can exhibit herbicidal and fungicidal properties, making them valuable in crop protection. For instance, compounds similar to 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole have demonstrated efficacy against various plant pathogens, suggesting its potential role in developing new agricultural treatments .

Material Science

In material science, the compound's unique properties allow it to be utilized in synthesizing advanced materials with specific functionalities. For example, its ability to form coordination complexes can be harnessed in creating novel polymers or nanomaterials with enhanced properties for electronic applications .

Case Studies

Study Focus Findings
Study AAntibiotic ActivityDemonstrated that Tedizolid derived from the compound has potent activity against resistant bacterial strains with low toxicity profiles .
Study BAgricultural ApplicationsInvestigated the fungicidal properties of tetrazole derivatives; found significant efficacy against common plant pathogens.
Study CMaterial SynthesisExplored the use of the compound in creating nanocomposites; results indicated improved mechanical and thermal properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s activity in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Key Compounds
Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole Tetrazole 2-Bromo, 5-CF₃, 5-CH₃ ~337.1 (estimated) High acidity, strong electron withdrawal
5-Bromo-2-(3-fluorophenyl)thiazole Thiazole 5-Bromo, 3-F-C₆H₄ 258.1 Moderate acidity, π-conjugation
5-(5-Bromo-2-fluorophenyl)-2H-tetrazole Tetrazole 5-Bromo, 2-F-C₆H₃ ~257.1 Enhanced halogen bonding
N-(2-bromo-5-(trifluoromethyl)benzyl)cyclopropanecarboxamide Carboxamide 2-Bromo, 5-CF₃, cyclopropane ~336.1 Flexible backbone, reduced acidity

Research Findings and Implications

  • Thermodynamic Stability: The trifluoromethyl group in the target compound likely enhances thermal stability compared to non-fluorinated analogues, as seen in related fluorinated heterocycles .
  • Synthetic Challenges: Bromine’s susceptibility to nucleophilic displacement requires careful optimization in cross-coupling reactions, as noted in Pd-catalyzed fluorination studies .

Biological Activity

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological profiles.

Chemical Structure

The compound's structure can be represented as follows:

C9H7BrF3N4\text{C}_9\text{H}_7\text{BrF}_3\text{N}_4

This structure features a brominated benzyl moiety and a tetrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole. Notably, derivatives with similar structural features have shown significant inhibitory effects on cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of various tetrazole derivatives on human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating effective growth inhibition. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5490.054Induction of apoptosis
Compound BHeLa0.048Inhibition of tubulin polymerization

These findings suggest that 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole may possess similar anticancer properties due to its structural analogies with effective compounds .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity. Research has shown that halogenated benzotriazoles, which share similarities with the tetrazole structure, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies have demonstrated that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. This suggests that 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole could be evaluated for similar antibacterial properties .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding affinity of tetrazole derivatives with various biological targets. For instance, docking studies with matrix metalloproteinases (MMPs) revealed promising binding energies, indicating potential as therapeutic agents in cancer treatment.

Binding Affinity Results

Target ProteinBinding Energy (kcal/mol)
MMP-2-9.0
MMP-9-7.8

These results imply that the compound may inhibit these enzymes effectively, contributing to its anticancer activity by preventing tumor progression through angiogenesis .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole?

Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition or cross-coupling reactions. A green chemistry approach involves using molecular oxygen (1 atm O₂) as an oxidizer to stabilize intermediates and reduce hazardous byproducts. For example, 2-aryl-2H-tetrazoles are synthesized by coupling N-H free tetrazoles with boronic acids under mild conditions . Key steps include:

  • Substrate preparation : Pre-functionalize the benzyl moiety with bromine and trifluoromethyl groups.
  • Cycloaddition : React with sodium azide and a nitrile source in polar solvents (e.g., DMF) at 80–100°C.
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this tetrazole derivative?

Answer:
Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing 1H- vs. 2H-tetrazole isomers) .
  • Infrared (IR) Spectroscopy : Identify tetrazole ring vibrations (∼1,450 cm⁻¹ for C=N stretching).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns for bromine/fluorine .
  • Elemental Analysis : Confirm purity by matching calculated and experimental C/H/N/Br/F percentages .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can map reaction pathways:

  • Active Site Analysis : Simulate the bromine atom’s leaving-group propensity and the trifluoromethyl group’s electron-withdrawing effects .
  • Transition-State Modeling : Identify energy barriers for SN2 mechanisms at the benzyl position.
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to assess polarity’s role in reaction kinetics .
    Experimental validation involves kinetic studies under varying solvents (e.g., DMSO vs. THF) and nucleophiles (e.g., amines, thiols).

Advanced: What strategies resolve contradictions in reported biological activities of similar tetrazole derivatives?

Answer:
Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies include:

  • Dose-Response Profiling : Compare EC₅₀ values across studies to account for concentration-dependent effects .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for specific targets (e.g., angiotensin II receptors) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out off-target effects .
    For example, SDZ NVI-085’s α1-adrenergic activity was confirmed via GR127935 antagonism studies in murine models .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Answer:
Key modifications and assays include:

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility. Monitor via logP measurements .
  • Metabolic Profiling : Incubate with liver microsomes to identify degradation pathways (e.g., oxidative defluorination).
  • Bioisosteric Replacement : Replace the tetrazole ring with carboxylate or sulfonamide groups to enhance oral bioavailability .
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .

Basic: What are the stability considerations for storing 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole?

Answer:

  • Storage Conditions : Keep in amber vials at −20°C under inert gas (argon) to prevent hydrolysis of the bromine moiety .
  • Light Sensitivity : Tetrazoles degrade under UV light; use light-resistant containers .
  • Moisture Control : Store with desiccants (e.g., silica gel) to avoid ring-opening reactions .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Answer:
The CF₃ group:

  • Electron-Withdrawing Effect : Reduces electron density at the benzyl position, enhancing electrophilicity for nucleophilic attacks (confirmed via Hammett σₚ values) .
  • Steric Hindrance : The bulky CF₃ group restricts rotational freedom, as shown in X-ray crystallography of analogous structures .
  • Hydrophobic Interactions : Increases membrane permeability, validated by MDCK cell assays .

Advanced: What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Active-Site Titration : Use irreversible inhibitors (e.g., N-arachidonylmaleimide) to quantify enzyme occupancy .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for hMGL or similar targets .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.